

Spectral Profile of 4-Fluoro-2-phenylaniline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-phenylaniline

Cat. No.: B157491

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for **4-Fluoro-2-phenylaniline** (also known as 4-fluoro-2-aminobiphenyl), a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its ^1H NMR, ^{13}C NMR, and Mass Spectrometry data.

Compound Identity

- IUPAC Name: **4-fluoro-2-phenylaniline**
- CAS Number: 1717-22-2
- Molecular Formula: $\text{C}_{12}\text{H}_{10}\text{FN}$
- Molecular Weight: 187.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectral data for **4-Fluoro-2-phenylaniline**. Due to the limited availability of directly published experimental data for this specific compound, the following information is a consolidated prediction based on established spectroscopic principles and data from closely related structural analogs.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.25 - 7.45	m	5H	Phenyl-H
~ 6.90 - 7.10	m	2H	Aniline-H (H-5,6)
~ 6.70 - 6.85	m	1H	Aniline-H (H-3)
~ 3.70	br s	2H	-NH ₂

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~ 157 (d, J ≈ 240 Hz)	C-F
~ 142	C-NH ₂
~ 139	Phenyl C (ipso)
~ 129	Phenyl CH
~ 128	Phenyl CH
~ 127	Phenyl CH
~ 125 (d, J ≈ 8 Hz)	C-2
~ 116 (d, J ≈ 22 Hz)	C-3, C-5
~ 115 (d, J ≈ 8 Hz)	C-6

Note: 'd' denotes a doublet, with the J-value representing the coupling constant with the fluorine atom.

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

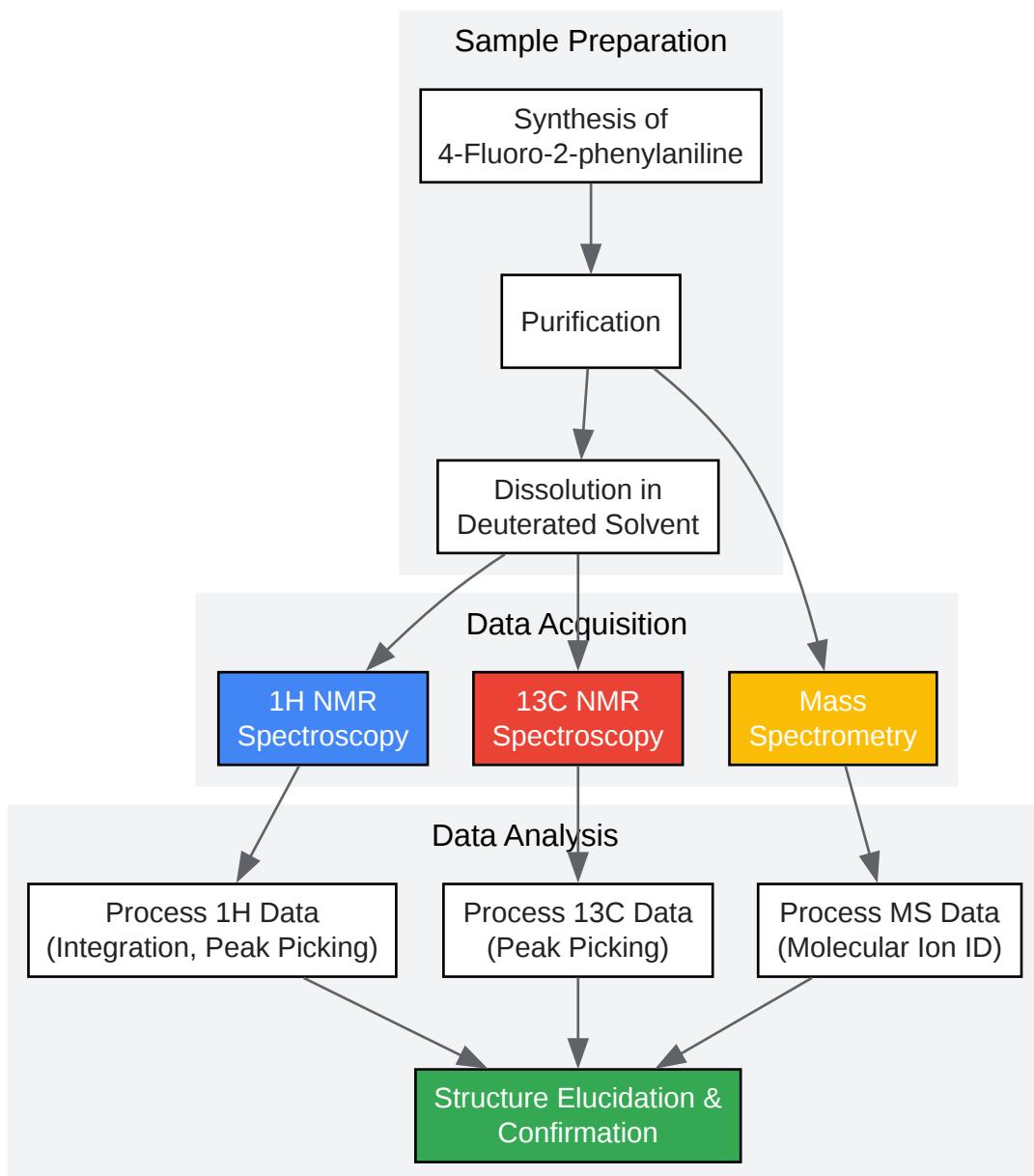
m/z Value	Interpretation
188.0870	$[M+H]^+$
187.0797	$[M]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory practices for similar aromatic amines.

NMR Spectroscopy

- Sample Preparation: A sample of **4-Fluoro-2-phenylaniline** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- 1H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ^{13}C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more). Proton decoupling is applied during acquisition.


Mass Spectrometry

- Sample Preparation: A dilute solution of **4-Fluoro-2-phenylaniline** is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 μ g/mL).
- Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for analysis.

- Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Data Acquisition and Analysis Workflow

The logical flow for the acquisition and analysis of spectral data for **4-Fluoro-2-phenylaniline** is outlined below. This workflow ensures a systematic approach to chemical structure confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral characterization of **4-Fluoro-2-phenylaniline**.

- To cite this document: BenchChem. [Spectral Profile of 4-Fluoro-2-phenylaniline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157491#4-fluoro-2-phenylaniline-spectral-data-1h-nmr-13c-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com